tert-Butyl benzyl(4-hydroxybutyl)carbamate
Overview
Description
tert-Butyl benzyl(4-hydroxybutyl)carbamate: is an organic compound with the empirical formula C16H25NO3 It is a derivative of carbamate, featuring a tert-butyl group, a benzyl group, and a 4-hydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from tert-Butyl carbamate and benzyl chloride:
Industrial Production Methods:
- The industrial production of tert-Butyl benzyl(4-hydroxybutyl)carbamate typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- tert-Butyl benzyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, particularly at the 4-hydroxybutyl group, to form corresponding ketones or aldehydes.
Common Reagents: Potassium permanganate, chromium trioxide.
Major Products: 4-oxobutyl carbamate derivatives.
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Reduction:
- The compound can be reduced to form alcohol derivatives.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Major Products: 4-hydroxybutyl carbamate derivatives.
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Substitution:
- The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium hydride, alkyl halides.
Major Products: Substituted benzyl carbamate derivatives.
Scientific Research Applications
Chemistry:
- tert-Butyl benzyl(4-hydroxybutyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology:
- The compound is studied for its potential as a protective group in peptide synthesis, where it can temporarily mask reactive functional groups.
Medicine:
- Research is ongoing to explore its potential as a prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.
Industry:
- It is used in the formulation of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl benzyl(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved may include enzymatic cleavage of the carbamate group, leading to the formation of active metabolites that interact with cellular targets.
Comparison with Similar Compounds
-
tert-Butyl (4-hydroxybutyl)carbamate:
- Similar structure but lacks the benzyl group.
- Used in similar applications but with different reactivity and properties.
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Benzyl (4-hydroxybutyl)carbamate:
- Lacks the tert-butyl group.
- Exhibits different solubility and stability characteristics.
Uniqueness:
- The presence of both tert-butyl and benzyl groups in tert-Butyl benzyl(4-hydroxybutyl)carbamate imparts unique chemical and physical properties, making it a versatile compound for various applications.
Biological Activity
tert-Butyl benzyl(4-hydroxybutyl)carbamate is a compound that has garnered attention for its potential biological activities, including enzyme inhibition, receptor binding, and possible therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.
This compound is characterized by its carbamate structure, which plays a crucial role in its interactions with biological targets. The compound's molecular formula is CHNO, and it exhibits significant stability under various conditions, making it suitable for further biological evaluations.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity, influencing cellular signaling pathways .
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders.
Antibacterial Activity
A study evaluating the antibacterial properties of related carbamate derivatives demonstrated that compounds similar to this compound showed significant activity against strains such as E. coli and B. cereus. These findings suggest that this class of compounds may possess antimicrobial potential .
Anti-inflammatory Effects
Preliminary investigations have suggested that this compound may have anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory conditions.
Study on Antibacterial Activity
In a controlled laboratory setting, a series of carbamate derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that some derivatives exhibited high activity against E. coli and M. luteus, with low toxicity levels observed in cytotoxicity assays using Artemia salina as a model organism .
Enzyme Interaction Studies
A study focused on the interaction of this compound with specific enzymes found that the compound effectively inhibited enzyme activity in a dose-dependent manner. The research utilized biochemical assays to quantify the inhibition rates, providing insight into the compound's potential as a therapeutic agent .
Data Summary
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(4-hydroxybutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,18H,7-8,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWTWHZDQSLGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCO)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621431 | |
Record name | tert-Butyl benzyl(4-hydroxybutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117654-86-1 | |
Record name | tert-Butyl benzyl(4-hydroxybutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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